Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate
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Overview
Description
Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core structure substituted with a 4-chlorophenyl group and an ethyl acetate moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a 4-chlorophenylboronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the indole derivative with ethyl acetate in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction: Reduced indole derivatives, such as indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-chlorophenyl group and ethyl acetate moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
785815-27-2 |
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Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-17(21)11-15-14-5-3-4-6-16(14)20-18(15)12-7-9-13(19)10-8-12/h3-10,20H,2,11H2,1H3 |
InChI Key |
KHOPCRDPKRVFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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